![molecular formula C24H22FNO2 B2805651 2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-90-0](/img/structure/B2805651.png)
2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
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Description
2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. It has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
- Research suggests that this compound may have potential as an anticancer agent. Its structural features make it a candidate for inhibiting specific cancer pathways or interfering with tumor growth . Further studies are needed to validate its efficacy and safety.
- The compound’s isoquinoline scaffold has been investigated for its neuroprotective properties. It may modulate neuronal function, potentially benefiting conditions like Alzheimer’s disease or Parkinson’s disease .
- Some studies indicate that this compound exhibits anti-inflammatory effects. It could be explored as a lead compound for developing novel anti-inflammatory drugs .
- The presence of benzyl and methoxy groups in the structure suggests possible antimicrobial activity. Researchers have investigated its effects against bacteria and fungi .
- Isoquinoline derivatives often possess analgesic properties. This compound’s unique substitution pattern may contribute to its pain-relieving effects .
- Isoquinolines can impact cardiovascular health. Investigating the effects of this compound on blood vessels, heart function, or hypertension could be worthwhile .
Anticancer Properties
Neuroprotective Effects
Anti-inflammatory Activity
Antimicrobial Potential
Analgesic Properties
Cardiovascular Applications
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c1-17-9-11-18(12-10-17)16-28-23-8-4-6-21-20(23)13-14-26(24(21)27)15-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORDDASMIILMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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